REACTION_CXSMILES
|
[CH:1]1[C:13]2[N:12]([C:14]3[C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][N:17]=[CH:16][CH:15]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:24]N1C(=O)CCC1=O.O>CN(C=O)C>[Br:24][C:3]1[CH:2]=[CH:1][C:13]2[N:12]([C:14]3[C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][N:17]=[CH:16][CH:15]=3)[C:11]3[C:6]([C:5]=2[CH:4]=1)=[CH:7][CH:8]=[CH:9][CH:10]=3
|
Name
|
|
Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=NC=C1C(=O)OC
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
37.3 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is then extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
WASH
|
Details
|
The product is washed
|
Type
|
STIRRING
|
Details
|
by stirring with hot toluene
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=NC=C1C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |